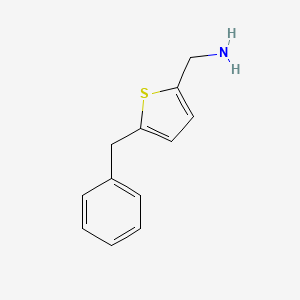

2-Thiophenemethanamine,5-(phenylmethyl)-

Description

Significance of Heterocyclic Amines in Organic Synthesis and Medicinal Chemistry Scaffolds

Heterocyclic amines are a prominent class of organic compounds characterized by at least one heterocyclic ring and an amine group. sigmaaldrich.com These structures are of critical importance to medicinal chemists as they provide a framework to expand the available drug-like chemical space, driving more effective drug discovery programs. sigmaaldrich.com More than 85% of all biologically-active chemical entities contain a heterocycle. sigmaaldrich.com The inclusion of heteroatoms like nitrogen, sulfur, and oxygen can significantly modify a compound's physicochemical properties, such as solubility, lipophilicity, and polarity. sigmaaldrich.comnih.gov These modifications can enhance drug-receptor interactions and optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. sigmaaldrich.com

In organic synthesis, heterocyclic amines serve as versatile intermediates and synthons. Their inherent reactivity allows for the construction of a wide array of complex molecular architectures. nih.gov They are fundamental components in many natural products, including vitamins and antibiotics, as well as a vast number of synthetic therapeutic agents used to treat a wide range of diseases, from infections to cancer. guidechem.comnist.gov

Overview of Thiophene-Containing Amines in Research

Thiophene (B33073), a five-membered sulfur-containing aromatic heterocycle, is considered a privileged scaffold in medicinal chemistry. nih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.govsemanticscholar.org The thiophene ring is often used as a bioisostere for a benzene (B151609) ring in drug design, meaning it can replace a benzene ring in a biologically active compound without a loss of activity, as seen in the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. nih.gov

Thiophene-containing amines, which combine the features of the thiophene ring and an amine functional group, are of particular interest. The parent compound, 2-Thiophenemethanamine, serves as a crucial reactant in the synthesis of various target molecules. It is utilized in the preparation of serotonin (B10506) 5-HT1A receptor antagonists with potential neuroprotective effects, inhibitors for inducible oxide synthase dimerization, and fluorescent sensors. sigmaaldrich.comchemicalbook.com The synthesis of 2-aminothiophenes is often achieved through methods like the Gewald aminothiophene synthesis, which involves the base-catalyzed condensation of a ketone with an α-cyanoester in the presence of elemental sulfur. semanticscholar.org

Specific Research Focus on 2-Thiophenemethanamine, 5-(phenylmethyl)- within the Broader Thiophene-Methanamine Class

While the parent compound 2-Thiophenemethanamine is well-documented as a synthetic intermediate, specific research into its derivative, 2-Thiophenemethanamine, 5-(phenylmethyl)- (also known as 5-benzyl-2-thiophenemethanamine), is not extensively represented in publicly available scientific literature. However, the principles of medicinal chemistry and synthetic strategies suggest the importance of substitution at the 5-position of the thiophene ring.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

(5-benzylthiophen-2-yl)methanamine |

InChI |

InChI=1S/C12H13NS/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7H,8-9,13H2 |

InChI Key |

GVJXZWCUCOPARH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(S2)CN |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 2 Thiophenemethanamine,5 Phenylmethyl

Reactions Involving the Primary Amine Functionality

The primary amine group in 2-Thiophenemethanamine, 5-(phenylmethyl)- is a key site for a variety of chemical transformations due to the nucleophilic nature of the nitrogen atom.

Acylation and Sulfonylation Reactions

Primary amines readily undergo acylation with acyl halides or anhydrides to form amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis for the protection of amines or the introduction of new functional groups. libretexts.orgyoutube.comcbijournal.com

In a typical acylation reaction, the amine attacks the electrophilic carbonyl carbon of the acyl halide, followed by the elimination of a halide ion to form the corresponding N-substituted amide. libretexts.org The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. simply.science

Sulfonylation follows a similar mechanism, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. cbijournal.comrsc.org These reactions are generally robust and high-yielding.

Table 1: General Acylation and Sulfonylation Reactions of Primary Amines

| Reaction Type | Reagent | Product |

| Acylation | Acyl Halide (R-CO-X) | N-substituted Amide (R-CO-NHR') |

| Acylation | Acid Anhydride ((RCO)₂O) | N-substituted Amide (R-CO-NHR') |

| Sulfonylation | Sulfonyl Chloride (R-SO₂-Cl) | N-substituted Sulfonamide (R-SO₂-NHR') |

Alkylation and Reductive Alkylation

The nitrogen of the primary amine can be alkylated by reaction with alkyl halides. wikipedia.orgresearchgate.net However, this direct alkylation can be difficult to control and often leads to a mixture of mono-, di-, and even tri-alkylated products. wikipedia.orglibretexts.org

A more controlled method for the synthesis of secondary and tertiary amines is reductive amination. jove.commdma.chorgoreview.comfrontiersin.orgmasterorganicchemistry.com This one-pot reaction involves the initial formation of an imine from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. jove.commdma.chmasterorganicchemistry.com The use of specific reducing agents that selectively reduce the imine in the presence of the carbonyl starting material is crucial for the success of this reaction. jove.commasterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination jove.commasterorganicchemistry.com

| Reducing Agent | Abbreviation | Notes |

| Sodium cyanoborohydride | NaBH₃CN | Mild and selective for imines over carbonyls. |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Mild and effective, often used in aprotic solvents. |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | A common industrial method. |

Oxidative Coupling and Deamination Reactions

Primary amines can undergo oxidative coupling to form imines. researchgate.netorientjchem.orgchemrxiv.orgresearchgate.netorganic-chemistry.org This transformation can be achieved using various oxidants and catalytic systems, including metal-based catalysts and photocatalytic methods. researchgate.netorientjchem.orgchemrxiv.org The reaction involves the removal of hydrogen from the amine to form a carbon-nitrogen double bond.

Deamination, the removal of the amino group, is another possible transformation. researchgate.netorganic-chemistry.orgcncb.ac.cnorganic-chemistry.orgnih.gov This can be achieved through various methods, including reaction with nitrous acid to form an unstable diazonium salt, which can then be displaced by other functional groups. researchgate.net More recent methods allow for the deamination of primary amines under mild conditions with high functional group tolerance. organic-chemistry.orgcncb.ac.cnorganic-chemistry.orgnih.gov

Table 3: Selected Methods for Oxidative Coupling and Deamination of Primary Amines

| Transformation | Reagent/Catalyst | Product |

| Oxidative Coupling | Various (e.g., O₂, metal catalysts) | Imine |

| Deamination | Nitrous Acid (HNO₂) | Alcohol, Alkene, etc. (via diazonium salt) |

| Deamination | Anomeric amide reagent | Alkane |

Condensation Reactions with Carbonyl Compounds

The reaction of primary amines with aldehydes and ketones is a fundamental process that leads to the formation of imines, also known as Schiff bases. youtube.comjove.comlibretexts.orglumenlearning.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comlibretexts.org The reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions, such as the removal of water. youtube.comlumenlearning.com

The formation of imines is a crucial step in many organic syntheses, including the aforementioned reductive amination. The pH of the reaction medium is an important factor, with the optimal pH for imine formation generally being mildly acidic. lumenlearning.comlibretexts.org

Table 4: Examples of Imine Formation from Primary Amines and Carbonyl Compounds

| Amine Reactant | Carbonyl Reactant | Product (Imine) |

| Ethylamine | Benzaldehyde | N-Benzylideneethanamine |

| Aniline | Acetone (B3395972) | N-Isopropylideneaniline |

| 2-Thiophenemethanamine | Cyclohexanone | N-(Cyclohexylidene)thiophen-2-ylmethanamine |

Modifications of the Thiophene (B33073) Ring System

The thiophene ring in 2-Thiophenemethanamine, 5-(phenylmethyl)- is an aromatic heterocycle that can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the ring.

Electrophilic Aromatic Substitution on the Thiophene Nucleus

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophene. wikipedia.org The outcome of such a reaction on a substituted thiophene is governed by the directing effects of the substituents already present on the ring. wikipedia.orgwikipedia.orgsavemyexams.comorganicchemistrytutor.com These substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orgorganicchemistrytutor.comlibretexts.org

In the case of 2-Thiophenemethanamine, 5-(phenylmethyl)-, we have two substituents to consider: the aminomethyl group (-CH₂NH₂) at the 2-position and the benzyl (B1604629) group (-CH₂Ph) at the 5-position.

Benzyl Group (-CH₂Ph): The benzyl group is a weakly activating group and an ortho-, para-director. quizlet.com The activation is due to the electron-donating inductive effect of the alkyl portion of the group. libretexts.orgquizlet.com

Given that both substituents are activating and ortho-, para-directing, we can predict the likely positions of electrophilic attack on the thiophene ring. The available positions for substitution are the 3- and 4-positions. The directing effects of the existing groups will influence the regioselectivity of the reaction.

Table 5: Directing Effects of Substituents on the Thiophene Ring of 2-Thiophenemethanamine, 5-(phenylmethyl)-

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Aminomethyl (-CH₂NH₂) | 2 | Activating | Ortho, Para |

| Benzyl (-CH₂Ph) | 5 | Activating | Ortho, Para |

The combined directing effects of the aminomethyl and benzyl groups would likely favor substitution at the 3- and 4-positions of the thiophene ring. The precise ratio of the products would depend on the specific electrophile and reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions at Other Positions

The thiophene ring in 2-Thiophenemethanamine, 5-(phenylmethyl)- possesses C-H bonds that are amenable to functionalization through metal-catalyzed cross-coupling reactions. The positions of interest for such transformations are the C3 and C4 carbons of the thiophene ring. Direct C-H arylation is a powerful tool for forging carbon-carbon bonds, and the regioselectivity of this reaction on substituted thiophenes is influenced by both electronic and steric factors, as well as the nature of the directing group.

In the context of 2-Thiophenemethanamine, 5-(phenylmethyl)-, the aminomethyl group at the C2 position can be anticipated to play a crucial role as a directing group in C-H activation processes. Research on related 2-(aminoalkyl)thiophene derivatives has demonstrated that the nitrogen atom can coordinate to the palladium catalyst, directing the C-H activation to the adjacent C3 position. However, direct arylation of thiophene derivatives often shows a strong intrinsic preference for the C5 position, followed by the C2 position. Given that the C5 position is already substituted with a benzyl group, and the C2 position with an aminomethyl group, the focus shifts to the less reactive C3 and C4 positions.

While direct C-H functionalization at the C3 or C4 position of a 2,5-disubstituted thiophene is challenging, it is not without precedent. The outcome of such reactions would be highly dependent on the specific catalytic system employed, including the choice of palladium precursor, ligand, base, and solvent. For instance, the use of bulky phosphine (B1218219) ligands or specific additives can modulate the regioselectivity of the arylation.

Below is a hypothetical data table illustrating the potential outcomes of a palladium-catalyzed direct C-H arylation of 2-Thiophenemethanamine, 5-(phenylmethyl)- with an aryl bromide, based on known reactivities of similar thiophene systems.

| Entry | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Expected Major Product(s) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMAc | 3-(p-tolyl)-2-thiophenemethanamine, 5-(phenylmethyl)- |

| 2 | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) | - | Cs₂CO₃ | 1,4-Dioxane | 3-(4-methoxyphenyl)-2-thiophenemethanamine, 5-(phenylmethyl)- |

| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 3-(4-cyanophenyl)-2-thiophenemethanamine, 5-(phenylmethyl)- |

It is important to note that without experimental data on the specific substrate, these are projected outcomes. The interplay between the directing effect of the aminomethyl group and the intrinsic reactivity of the thiophene ring would be a key determinant of the reaction's success and regioselectivity.

Transformations Involving the Phenylmethyl Substituent

The phenylmethyl (benzyl) group at the C5 position of the thiophene ring offers a rich platform for a variety of chemical transformations, allowing for further molecular diversification.

The methylene (B1212753) bridge of the benzyl group is a prime site for functionalization. One of the most common transformations is free-radical halogenation, which can be selectively achieved at the benzylic position due to the resonance stabilization of the resulting benzylic radical. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or UV light are typically employed for this purpose.

This benzylic bromination would yield 2-Thiophenemethanamine, 5-(bromo(phenyl)methyl)-, a versatile intermediate. The newly introduced bromine atom can then be displaced by a variety of nucleophiles in SN1 or SN2 type reactions, leading to a wide range of derivatives. For example, reaction with sodium azide (B81097) would introduce an azido (B1232118) group, which can be subsequently reduced to an additional amino functionality. Similarly, reaction with cyanide would lead to a nitrile, which can be hydrolyzed to a carboxylic acid.

The following table outlines potential side-chain functionalization reactions starting from the brominated derivative.

| Starting Material | Reagent | Solvent | Product |

| 2-Thiophenemethanamine, 5-(bromo(phenyl)methyl)- | NaN₃ | DMF | 2-Thiophenemethanamine, 5-(azido(phenyl)methyl)- |

| 2-Thiophenemethanamine, 5-(bromo(phenyl)methyl)- | KCN | DMSO | 2-Thiophenemethanamine, 5-(cyano(phenyl)methyl)- |

| 2-Thiophenemethanamine, 5-(bromo(phenyl)methyl)- | CH₃CO₂K | Acetic Acid | 2-Thiophenemethanamine, 5-(acetoxy(phenyl)methyl)- |

The benzylic C-H bonds of the phenylmethyl substituent are susceptible to oxidation. masterorganicchemistry.com The outcome of the oxidation is highly dependent on the choice of the oxidizing agent and the reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can lead to the complete oxidation of the benzylic carbon to a carboxylic acid, cleaving the rest of the alkyl chain if present. masterorganicchemistry.com In the case of a benzyl group, this would result in the formation of a benzoyl group attached to the thiophene ring at the C5 position.

Milder oxidation conditions can be employed to achieve partial oxidation to the corresponding ketone. A variety of reagents and catalytic systems, often involving transition metals, have been developed for this purpose. mdpi.com For instance, catalysts based on copper, cobalt, or manganese in combination with an oxidant like tert-butyl hydroperoxide (TBHP) can facilitate the conversion of the benzylic methylene to a carbonyl group. mdpi.com

The thiophene ring itself is relatively stable to many oxidizing conditions, but care must be taken to avoid over-oxidation or reaction at the sulfur atom, which can lead to sulfoxide (B87167) or sulfone formation. The aminomethyl group may also require protection depending on the harshness of the oxidative conditions.

A summary of potential oxidative transformations of the benzyl moiety is presented below.

| Oxidizing System | Expected Product |

| KMnO₄, heat | 5-Benzoyl-2-thiophenemethanamine |

| CrO₃, H₂SO₄, acetone (Jones oxidation) | 5-Benzoyl-2-thiophenemethanamine |

| CuCl₂/TBHP | 5-Benzoyl-2-thiophenemethanamine |

| MnO₂ | 5-Benzoyl-2-thiophenemethanamine |

These transformations highlight the synthetic utility of the benzyl group as a handle for introducing new functionality and modifying the electronic properties of the thiophene system.

The Versatility of 2-Thiophenemethanamine, 5-(phenylmethyl)- as a Precursor in Complex Molecule Synthesis

The chemical compound 2-Thiophenemethanamine, 5-(phenylmethyl)-, and its un-substituted parent 2-Thiophenemethanamine, are pivotal precursors and building blocks in the synthesis of a diverse array of complex molecules. Their utility spans the creation of advanced materials with unique optoelectronic properties to the development of novel therapeutic agents targeting various biological receptors. The inherent reactivity of the aminomethyl group combined with the electronic characteristics of the thiophene ring makes this class of compounds a valuable synthon in medicinal and materials chemistry. This article explores the specific applications of this precursor in the synthesis of several classes of complex molecules.

Role As a Precursor and Building Block in Complex Molecule Synthesis

The structural motif of an aminomethyl group attached to a thiophene (B33073) ring serves as a versatile handle for a wide range of chemical transformations. This allows for its incorporation into larger, more complex molecular architectures, enabling the synthesis of compounds with tailored properties and functions.

2-Thiophenemethanamine is a key reactant in the preparation of naphthalene-thiophene hybrid molecules. sigmaaldrich.com A notable example is the synthesis of (Z)-1-((thiophen-2-ylmethylamino)methylene)naphthalen-2(1H)-one, which is achieved through the condensation of 2-thiophenemethylamine (B147629) with 2-hydroxy-1-naphthaldehyde. sigmaaldrich.com This straightforward synthetic route provides access to hybrid systems that combine the distinct photophysical properties of both the naphthalene (B1677914) and thiophene moieties.

| Reactant A | Reactant B | Resulting Hybrid System |

|---|---|---|

| 2-Thiophenemethanamine | 2-Hydroxy-1-naphthaldehyde | (Z)-1-((thiophen-2-ylmethylamino)methylene)naphthalen-2(1H)-one |

The unique electronic and structural features of thiophene-containing compounds make them excellent candidates for the development of fluorescent chemosensors. The aforementioned naphthalene-thiophene hybrid molecule, synthesized from 2-thiophenemethanamine, functions as a molecular AND-type binary logic gate, where the fluorescence of the system is turned on in the presence of both Zn²⁺ and OAc⁻ ions as inputs. sigmaaldrich.com Furthermore, 2-thiophenemethanamine has been utilized in the preparation of other fluorescent sensors, such as N-butyl-4-(p-methyloxy)-phenylethynyl-5-thiophenemethylamino-1,8-naphthalimide, which is designed for the detection of Pd²⁺ ions. sigmaaldrich.com

2-Thiophenemethanamine is an established reactant for the synthesis of triazole-linked thiophene conjugates. sigmaaldrich.comchemicalbook.com These conjugates are of interest for their potential applications in creating biomimetic models to study processes like metal detoxification and oxidative stress involving metallothionein. sigmaaldrich.comchemicalbook.com The synthesis typically involves multi-step reactions where the thiophene amine is incorporated into a larger structure that includes a 1,2,4-triazole (B32235) ring, a heterocyclic system known for a wide spectrum of biological activities. chemicalbook.comxisdxjxsu.asia While various synthetic routes exist for creating thiophene-triazole hybrids, the use of 2-thiophenemethanamine provides a direct pathway to introduce the thiophene-methyl group into the final conjugate. mdpi.comnih.gov

In the field of medicinal chemistry, 2-thiophenemethanamine serves as a crucial building block for the synthesis of serotonin (B10506) receptor modulators. sigmaaldrich.comchemicalbook.com Specifically, it is a reactant in the synthesis of Serotonin 5-HT1A receptor antagonists. sigmaaldrich.comchemicalbook.com These antagonists have been investigated for their potential neuroprotective effects against ischemic cell damage. sigmaaldrich.comchemicalbook.com The thiophene moiety is a common scaffold in various serotonin receptor agonists and antagonists, and the use of 2-thiophenemethanamine allows for its direct incorporation into potential drug candidates. nih.gov

The versatility of 2-thiophenemethanamine extends to the synthesis of complex heterocyclic systems containing imidazole (B134444) and piperonyl groups. sigmaaldrich.comchemicalbook.com It is used as a reactant to create thiadiazoles and pyrimidines that incorporate these functionalities. sigmaaldrich.comchemicalbook.com Such compounds have been specifically investigated for their potential use as inhibitors of inducible nitric oxide synthase (iNOS) dimerization, a target relevant to various inflammatory conditions. sigmaaldrich.comchemicalbook.com

In materials science, 2-thiophenemethanamine is a reactant involved in the synthesis of optoelectronic segmented polyurethanes. sigmaaldrich.comchemicalbook.com The thiophene ring is an electron-rich heterocycle that can impart valuable electronic and photophysical properties to polymers. By incorporating this moiety into the polyurethane backbone, materials with specific optical and electronic characteristics suitable for applications in devices like solar cells can be developed. sigmaaldrich.comchemicalbook.com 2-Thiophenemethanamine has been identified as a potential ligand replacement for poly(3-hexylthiophene)/CdSe hybrid solar cells. sigmaaldrich.comchemicalbook.com

| Precursor | Resulting Material Class | Potential Application |

|---|---|---|

| 2-Thiophenemethanamine | Optoelectronic Segmented Polyurethanes | Hybrid Solar Cells |

The aminothiophene scaffold is a key structural element in the design of ligands for adenosine (B11128) receptors, which are significant targets in drug discovery for various conditions. cam.ac.uk Research into A1 adenosine receptor (A1AR) positive allosteric modulators (PAMs) has identified 2-amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as a promising class of compounds. nih.govnih.gov Although these specific modulators are not synthesized directly from 2-thiophenemethanamine, its structural motif is highly relevant to the design and exploration of the structure-activity relationship (SAR) of new adenosine receptor ligands. The 2-aminomethylthiophene core provides a foundational structure upon which further modifications can be made to optimize binding affinity and selectivity for different adenosine receptor subtypes. nih.govcore.ac.uk

The performed searches yielded general information regarding the antifungal properties of various thiophene derivatives. For instance, research has shown that 2-aminothiophene derivatives are considered promising lead compounds for the development of new antifungal drugs. Additionally, various studies have explored the synthesis and antifungal activity of different substituted thiophenes.

However, none of the retrieved scientific literature explicitly mentions or details the use of "2-Thiophenemethanamine, 5-(phenylmethyl)-" as a starting scaffold for the creation of antifungal compounds. While the broader class of thiophene-containing molecules is of significant interest in medicinal chemistry for its potential antifungal applications, the specific role of this particular compound in that field is not documented in the available resources.

Therefore, it is not possible to provide an article on the role of "2-Thiophenemethanamine, 5-(phenylmethyl)-" as a scaffold for novel antifungal agents based on the current body of scientific literature.

Computational and Mechanistic Investigations of 2 Thiophenemethanamine Derivatives

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic characteristics of thiophene (B33073) derivatives. For a molecule like 2-Thiophenemethanamine, 5-(phenylmethyl)-, these calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles.

The electronic properties are primarily understood through the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

While specific DFT studies on 2-Thiophenemethanamine, 5-(phenylmethyl)- are not extensively available in the literature, data from related thiophene derivatives illustrate the typical outputs of such analyses. For instance, studies on other substituted thiophenes reveal how different functional groups influence the electronic landscape of the molecule. The introduction of a benzyl (B1604629) group at the 5-position and an aminomethyl group at the 2-position would be expected to significantly alter the electron distribution across the thiophene ring compared to the parent compound.

Table 1: Representative Calculated Electronic Properties of a Substituted Thiophene Derivative This table presents example data from a related class of molecules to illustrate the outputs of quantum chemical calculations. The values are not specific to 2-Thiophenemethanamine, 5-(phenylmethyl)-.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

Reaction Mechanism Elucidation for Transformations Involving Thiophenemethanamines

Computational chemistry is a key tool for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This is particularly valuable for understanding transformations involving thiophenemethanamines, such as oxidation, acylation, or cyclization reactions.

For example, the oxidation of a primary amine like 2-thiophenemethanamine to an imine is a fundamental transformation. Theoretical studies can model this process, evaluating different potential oxidants and catalytic cycles. These models can help determine whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving radical or ionic intermediates. Such investigations can clarify the role of catalysts, solvents, and substituents in controlling the reaction's outcome and efficiency.

Ligand-Target Interaction Modeling (excluding drug-likeness/ADMET predictions)

Molecular docking and other computational modeling techniques are used to predict and analyze the interaction between a small molecule (ligand), such as 2-Thiophenemethanamine, 5-(phenylmethyl)-, and a biological macromolecule (target), typically a protein or enzyme. These methods simulate the binding process, predicting the preferred orientation of the ligand within the target's binding site and estimating the strength of the interaction.

The structural features of 2-Thiophenemethanamine, 5-(phenylmethyl)- are critical for its potential interactions.

The thiophene ring can engage in π-π stacking or hydrophobic interactions.

The benzyl group provides a large hydrophobic surface for interaction and can also participate in π-π stacking.

The aminomethyl group can act as a hydrogen bond donor and acceptor, forming key electrostatic interactions with polar residues in a binding site.

Modeling studies can map these potential interaction points, providing a structural hypothesis for the molecule's activity at a specific target, which can guide further experimental investigation.

Conformational Analysis and Spectroscopic Property Predictions

Molecules that are not rigid, like 2-Thiophenemethanamine, 5-(phenylmethyl)-, can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating key dihedral angles and calculating the potential energy at each step.

For 2-Thiophenemethanamine, 5-(phenylmethyl)-, important rotational degrees of freedom include the bonds connecting the benzyl group to the thiophene ring and the aminomethyl group to the ring. Computational studies, often combining DFT with continuum solvation models, can predict the conformational equilibrium in different environments. nih.gov

Furthermore, quantum chemical methods can predict spectroscopic properties. By calculating vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. Similarly, calculations of nuclear shielding constants allow for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. acs.org Comparing these predicted spectra with experimental data is a powerful method for confirming molecular structure and understanding the conformational populations in solution. nih.govacs.org

Studies on Catalytic Processes Involving Thiophenemethanamine Substrates

2-Thiophenemethanamine and its derivatives serve as important substrates in various catalytic reactions. A notable example is their use in catalytic oxidative coupling to form imines. These reactions are significant in organic synthesis for the construction of carbon-nitrogen double bonds.

Recent research has demonstrated the efficacy of several catalytic systems for this transformation:

Gold/Copper Binary System: A heterogeneous catalyst system of gold supported on activated carbon (Au/C) combined with copper(II) oxide (CuO) has been shown to effectively catalyze the selective oxidation of various benzylamines, including 2-thiophenemethanamine, to their corresponding imines using atmospheric oxygen as the oxidant. acs.org This system achieved nearly quantitative yields for the conversion of 2-thiophenemethanamine. acs.org

Ruthenium Pincer Complexes: Homogeneous catalysis using ruthenium pincer complexes has been explored for the oxidative deamination of amines where water acts as the formal oxidant, leading to the liberation of hydrogen gas. In these studies, 2-thiophenemethanamine was shown to react to form N-(2-thienylmethylene)-2-thiophenemethanamine, demonstrating a self-coupling reaction.

These studies highlight the utility of thiophenemethanamine substrates in developing environmentally friendly and atom-economical catalytic processes. Computational modeling of these catalytic cycles can provide deeper mechanistic understanding, revealing the role of the metal center and the substrate in the activation and transformation steps.

Exploration of Biological Activities of Derivatives Incorporating the 2 Thiophenemethanamine Scaffold

Modulation of Specific Biological Targets (e.g., Receptors, Enzymes)

Adenosine (B11128) Receptor Subtype Affinity and Efficacy Studies

Derivatives of the 2-thiophenemethanamine scaffold have been evaluated for their affinity and efficacy at the four subtypes of human adenosine receptors (A1, A2A, A2B, and A3). nih.gov These receptors are involved in various physiological processes, making them attractive targets for therapeutic intervention.

A range of 2-substituted adenosine derivatives have been synthesized and tested. nih.gov For instance, certain 2-ether derivatives of adenosine have shown moderate potency as partial agonists at the A3 adenosine receptor. These include compounds with benzyl (B1604629), 3-chlorobenzyl, 2-(3-chlorophenyl)ethyl, and 2-(2-naphthyl)ethyl substitutions. nih.gov Conversely, other 2-ether derivatives, such as those with 2,2-diphenylethyl, 2-(2-norbornan)ethyl, R- and S-2-phenylbutyl, and 2-(2-chlorophenyl)ethyl groups, have been identified as A3 adenosine receptor antagonists. nih.gov

The nature of the linkage between the substituent and the adenosine core also influences activity. For example, a 2-phenylethyl moiety linked via an ether group resulted in higher A3 receptor affinity compared to an amine or thioether linkage. nih.gov Furthermore, some derivatives have demonstrated selectivity for other adenosine receptor subtypes. Notably, 2-[2-(l-Naphthyl)ethyloxy]adenosine was identified as a potent and selective A2A agonist. nih.gov The exploration of these derivatives has also led to the identification of mixed A2A/A3 receptor agonists. nih.gov

| Compound/Derivative | Receptor Subtype | Activity | Ki (nM) |

| 2-(Benzyl)ether adenosine | A3 | Partial Agonist | 117 |

| 2-(3-Chlorobenzyl)ether adenosine | A3 | Partial Agonist | 72 |

| 2-(2-(3-Chlorophenyl)ethyl)ether adenosine | A3 | Partial Agonist | 41 |

| 2-(2-(2-Naphthyl)ethyl)ether adenosine | A3 | Partial Agonist | 130 |

| 2-(S-2-Phenylbutyloxy)adenosine | A3 | Antagonist | 175 |

| 2-[2-(l-Naphthyl)ethyloxy]adenosine | A2A | Agonist | 3.8 |

Phosphodiesterase Inhibition (PDE5) by Thiophene-Modified Acridines

Phosphodiesterase 5 (PDE5) is a key enzyme in various signaling pathways, and its inhibitors have found therapeutic applications. frontiersin.org Researchers have synthesized and evaluated a series of PDE5 inhibitors where a thiophene (B33073) ring replaces the alkoxyphenyl ring of the traditional scaffold. nih.gov

Structural studies have provided insights into the binding of these thiophene-modified inhibitors to the PDE5 catalytic domain. The thiophene ring of one such inhibitor was found to be coplanar with the phenyl group of sildenafil, a well-known PDE5 inhibitor, but with a slight shift towards the invariant Gln817 residue. nih.gov This shift results in a significant displacement of the sulfonamide group. nih.gov The binding of the pyrazolopyrimidinone (B8486647) core of the thiophene derivative also mimics the binding of the non-selective PDE inhibitor IBMX. nih.gov These findings highlight the potential of the 2-thiophenemethanamine scaffold in designing novel PDE5 inhibitors.

Topoisomerase II Inhibition by Thiophene-Modified Acridines

Topoisomerase II is a crucial enzyme in DNA replication and a validated target for anticancer drugs. mdpi.combohrium.com Acridine (B1665455) derivatives have been extensively studied as topoisomerase II inhibitors. nih.govnih.gov The incorporation of a thiophene moiety into the acridine scaffold has led to the development of new derivatives with potential antiproliferative activity.

Several studies have demonstrated the ability of acridine derivatives to inhibit topoisomerase IIα. nih.govresearchgate.net For instance, certain acridine-thiosemicarbazone derivatives have shown significant inhibition of this enzyme. nih.govresearchgate.net The mechanism of action is believed to involve the stabilization of the DNA-topoisomerase IIα complex, leading to DNA strand breaks and ultimately cell death. nih.gov The bifunctional nature of these inhibitors, allowing for both DNA intercalation and interaction with the enzyme, is thought to contribute to their activity. nih.gov

DNA and Protein Binding Interactions of Metal Complexes with Thiophene Ligands

Metal complexes incorporating thiophene-containing ligands have been synthesized and their interactions with DNA and proteins investigated. nih.govlew.ro These studies are crucial for understanding the potential of these complexes as therapeutic agents, particularly in cancer therapy. lew.ro

A series of metal complexes with ligands derived from (E)-N'-((thiophen-2-yl)methylene)isonicotinylhydrazone have been shown to bind strongly to calf thymus DNA (CT-DNA). nih.gov The binding constants (Kb) were found to be in the range of 10^4 to 10^5 L mol-1, which is comparable to that of the classical DNA intercalator ethidium (B1194527) bromide. nih.gov The binding is thought to occur through a combination of hydrogen bonding and intercalation, with the possibility of groove binding as well. nih.gov The coexistence of multiple binding modes is a common feature of drug-DNA interactions. nih.gov

Investigation of Inducible Nitric Oxide Synthase Dimerization Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide, a signaling molecule with diverse physiological roles. nih.govrsc.org Overproduction of nitric oxide by iNOS has been implicated in various pathological conditions. nih.gov As dimerization is essential for iNOS activity, inhibiting this process presents a promising therapeutic strategy. nih.gov

Potent and selective inhibitors of iNOS dimerization have been identified from combinatorial chemical libraries. nih.gov These inhibitors were found to have low nanomolar IC50 values in a cell-based iNOS assay. nih.gov Biochemical studies confirmed that these compounds cause an accumulation of iNOS monomers. nih.gov Crystal structures of an inhibitor bound to the monomeric iNOS oxygenase domain revealed that the inhibitor coordinates with the heme group and significantly perturbs the substrate-binding site and the dimerization interface. nih.gov This suggests that these small molecules act by allosterically disrupting the protein-protein interactions necessary for dimerization. nih.gov

Structure-Activity Relationship (SAR) Studies on Substituted Thiophenemethanamine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. nih.govnih.gov For derivatives of 2-thiophenemethanamine, SAR studies have been conducted to guide the design of more potent and selective compounds. researchgate.netmdpi.com

In the context of PDE5 inhibition by thiophene-modified compounds, SAR analysis has highlighted the importance of a small hydrophobic pocket and the H-loop of the enzyme for inhibitor affinity. nih.gov These interactions are in addition to the common binding elements observed for most PDE inhibitors, namely the stacking against a phenylalanine residue and a hydrogen bond with an invariant glutamine. nih.gov However, the structural data does not fully explain all the observed changes in affinity, suggesting that other factors, such as conformational changes of the M-loop, may also play a role. nih.gov Further structural studies are needed to fully elucidate the SAR for this class of compounds. nih.gov

Mechanistic Insights into Antimicrobial Actions of Thiophene-Based Compounds

The antimicrobial efficacy of compounds derived from the thiophene scaffold is attributed to a variety of mechanisms that disrupt essential cellular processes in microorganisms. Research into these mechanisms has revealed that thiophene-based agents can interfere with microbial cell integrity, vital enzymatic activities, and genetic material.

One of the primary antimicrobial actions of certain thiophene derivatives is the disruption of the bacterial cell membrane. Studies have shown that treatment with specific thiophene compounds leads to increased membrane permeabilization in Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. researchgate.netnih.gov This disruption of the membrane's integrity compromises its function as a selective barrier, leading to leakage of intracellular components and ultimately cell death. In addition to causing physical damage to the membrane, these compounds have also been found to reduce the adherence of bacteria to host cells, a critical step in the process of infection. researchgate.netnih.gov

Molecular docking studies have provided further insight into how these compounds interact with bacterial structures. These computational analyses have demonstrated a strong binding affinity between thiophene derivatives and bacterial outer membrane proteins (OMPs). researchgate.netfrontiersin.org Specific OMPs, such as CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli, have been identified as potential targets. researchgate.netnih.gov By binding to these proteins, the compounds can interfere with their crucial functions, which include nutrient transport and maintaining structural integrity.

Enzyme inhibition is another significant mechanism through which thiophene-based compounds exert their antimicrobial effects. Molecular docking simulations have identified several key enzymes as potential targets. For instance, certain thiophene heterocycles are predicted to bind effectively with D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov Other potential enzymatic targets identified through computational studies include dihydrofolate reductase in Candida albicans and rhomboid protease in E. coli. mdpi.com

Furthermore, some thiophene derivatives, particularly when complexed with metal ions, have demonstrated the ability to interact with and damage microbial DNA. For example, a copper (II) complex incorporating a thiophene-containing ligand was shown to possess nuclease activity, effectively cleaving DNA. researchgate.net This action directly targets the genetic material of the microbe, leading to catastrophic cellular failure. The diversity of these mechanisms, from membrane disruption to enzyme inhibition and DNA damage, underscores the potential of the thiophene scaffold in the development of new antimicrobial agents.

Table 1: Summary of Mechanistic Studies on Thiophene-Based Antimicrobial Compounds

| Compound Class/Derivative | Target Organism(s) | Proposed Mechanism of Action | Specific Molecular Target(s) |

|---|---|---|---|

| Thiophene Derivatives | Acinetobacter baumannii, Escherichia coli | Increased membrane permeabilization; Reduced adherence to host cells. researchgate.netnih.gov | Outer Membrane Proteins (OMPs) researchgate.netfrontiersin.org |

| Thiophene Derivatives (unspecified) | Acinetobacter baumannii | Binding to Outer Membrane Proteins. researchgate.net | CarO1, Omp33 researchgate.net |

| Thiophene Derivatives (unspecified) | Escherichia coli | Binding to Outer Membrane Proteins. researchgate.net | OmpW, OmpC researchgate.net |

| Thiophene-Based Heterocycles | General Bacteria | Enzyme Inhibition. nih.gov | D-alanine ligase nih.gov |

| Tetrasubstituted Thiophenes | Candida albicans | Enzyme Inhibition. mdpi.com | Dihydrofolate reductase mdpi.com |

| Tetrasubstituted Thiophenes | Escherichia coli | Enzyme Inhibition. mdpi.com | Rhomboid protease mdpi.com |

Applications in Materials Science and Functional Systems

Role as Ligand Replacement in Hybrid Solar Cell Development

In the realm of hybrid solar cells, which combine organic and inorganic materials, the interface between these components is critical for efficient device performance. Ligands, typically long-chain organic molecules, are often used to stabilize the inorganic nanocrystals (like CdSe quantum dots) during synthesis. However, these insulating ligands can impede charge transport between the nanocrystals and the organic polymer matrix.

Therefore, a crucial step in the fabrication of high-performance hybrid solar cells is the replacement of these native insulating ligands with shorter, more conductive molecules. This process, known as ligand exchange, can enhance the electronic coupling between the materials, facilitating more efficient charge separation and transport.

While specific studies on the use of 2-Thiophenemethanamine, 5-(phenylmethyl)- as a ligand replacement are not prominent in the literature, its parent compound, 2-Thiophenemethanamine, has been identified as a potential candidate for this purpose in poly(3-hexylthiophene)/CdSe hybrid solar cells. The amine group in 2-Thiophenemethanamine can effectively bind to the surface of the CdSe nanocrystals, displacing the original oleate (B1233923) ligands. The shorter thiophene-based structure is expected to reduce the interparticle distance, thereby improving charge mobility. The presence of a phenylmethyl group in the 5-position could further influence the morphology and electronic properties of the resulting thin film.

Table 1: Potential Effects of Ligand Exchange with Thiophene-Based Amines in Hybrid Solar Cells

| Feature | Pre-Ligand Exchange (e.g., Oleate) | Post-Ligand Exchange (Hypothetical: 2-Thiophenemethanamine derivatives) |

| Ligand Length | Long-chain aliphatic | Short-chain aromatic/aliphatic |

| Interparticle Distance | Large | Reduced |

| Charge Transport | Hindered | Potentially Enhanced |

| Electronic Coupling | Weak | Potentially Strengthened |

| Film Morphology | Dependent on processing | Potentially altered by new ligand interactions |

Integration into Sensor Technologies (e.g., Pd2+ sensors)

Thiophene (B33073) derivatives are widely explored in the development of chemosensors due to their ability to form stable complexes with metal ions and their favorable fluorescence properties. The interaction with a target analyte, such as a heavy metal ion, can lead to a detectable change in the sensor's optical or electronic properties, such as a color change or a quenching or enhancement of fluorescence.

The design of a sensor molecule often involves a receptor unit that selectively binds to the analyte and a signaling unit that transduces this binding event into a measurable signal. The nitrogen and sulfur atoms in molecules like 2-Thiophenemethanamine, 5-(phenylmethyl)- can act as effective binding sites for metal ions.

While direct application of 2-Thiophenemethanamine, 5-(phenylmethyl)- as a Pd2+ sensor is not documented, structurally related compounds have demonstrated this capability. For example, a fluorescent sensor for Pd2+ has been synthesized using 2-Thiophenemethanamine in its structure. In this case, the thiophenemethylamino group plays a role in the selective complexation with palladium ions, leading to a significant change in the fluorescence of the molecule. The presence of the phenylmethyl group could potentially fine-tune the sensor's selectivity and sensitivity towards different metal ions.

Table 2: Components of a Hypothetical Thiophene-Based Pd2+ Sensor

| Component | Function | Potential Role of 2-Thiophenemethanamine, 5-(phenylmethyl)- |

| Receptor | Selectively binds with the target analyte (Pd2+). | The amine and thiophene sulfur can act as binding sites. The phenylmethyl group may influence the binding pocket's stereochemistry. |

| Signaling Unit | Produces a measurable signal upon analyte binding. | The thiophene ring is part of the conjugated system that can exhibit changes in fluorescence or absorption. |

| Linker | Connects the receptor and signaling units. | The methanamine group can act as a linker. |

Photophysical Properties of Thiophene-Containing Conjugated Systems

The photophysical properties of organic molecules, such as their absorption and emission of light, are central to their application in optoelectronic devices. Thiophene-containing conjugated systems are of particular interest due to their tunable electronic structure and high fluorescence quantum yields.

The photophysical properties of a thiophene derivative are influenced by the nature and position of its substituents. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby affecting the wavelengths of light it absorbs and emits.

Studies on related thiophene derivatives show that modifications to the molecular structure can lead to significant shifts in absorption and emission spectra, as well as changes in fluorescence quantum yield and lifetime. For instance, creating donor-π-acceptor (D-π-A) structures with thiophene as the π-bridge can lead to strong intramolecular charge transfer characteristics, which are desirable for applications in nonlinear optics and as fluorescent probes.

Table 3: Common Photophysical Parameters and Influencing Factors in Thiophene Systems

| Parameter | Description | Potential Influence of Substituents in 2-Thiophenemethanamine, 5-(phenylmethyl)- |

| Absorption Maximum (λ_abs) | The wavelength at which the molecule absorbs light most strongly. | Influenced by the extent of π-conjugation and the electronic nature of the methanamine and phenylmethyl groups. |

| Emission Maximum (λ_em) | The wavelength at which the molecule emits light most strongly after excitation. | Also influenced by the electronic structure and can be affected by the molecular environment. |

| Quantum Yield (Φ_F) | The efficiency of the fluorescence process, i.e., the ratio of emitted photons to absorbed photons. | Can be affected by molecular rigidity and the presence of non-radiative decay pathways. |

| Fluorescence Lifetime (τ_F) | The average time the molecule spends in the excited state before returning to the ground state. | Dependent on the rates of radiative and non-radiative decay processes. |

Advanced Analytical Techniques in the Research of 2 Thiophenemethanamine Derivatives

Spectroscopic Characterization (NMR, IR, UV-Vis) of Synthesized Derivatives

Spectroscopy is indispensable for elucidating the molecular structure of synthesized derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For a compound like 2-Thiophenemethanamine, 5-(phenylmethyl)-, both ¹H NMR and ¹³C NMR would be essential.

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. The expected spectrum would show distinct signals for the protons on the thiophene (B33073) ring, the benzylic methylene (B1212753) bridge, the aminomethyl group, and the phenyl ring. The coupling patterns between adjacent protons would help confirm their relative positions.

¹³C NMR: This analysis detects the carbon atoms in the molecule, with each unique carbon environment producing a distinct signal. This is crucial for confirming the carbon skeleton of the molecule, including the substituted thiophene and phenyl rings.

While the specific spectrum for 2-Thiophenemethanamine, 5-(phenylmethyl)- is not available, data for the parent compound, 2-Thiophenemethanamine, provides a reference for the aminomethyl and thiophene ring signals. chemicalbook.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nii.ac.jp For a 2-Thiophenemethanamine derivative, characteristic absorption bands would be expected. nii.ac.jpresearchgate.net

Table 1: Expected IR Absorption Bands for 2-Thiophenemethanamine, 5-(phenylmethyl)-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 (typically two bands for -NH₂) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic Ring) | Stretching | 1450-1600 |

| C-N | Stretching | 1020-1250 |

| Thiophene Ring | C-H out-of-plane bending | 700-900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. nii.ac.jp The thiophene ring and the phenyl ring in 2-Thiophenemethanamine, 5-(phenylmethyl)- constitute the primary chromophores. The UV-Vis spectrum would show absorption maxima (λmax) corresponding to π→π* transitions within these aromatic systems. acs.orgresearchgate.net The conjugation between the rings can influence the position and intensity of these absorptions. nii.ac.jp Studies on various thiophene derivatives show that substituents significantly affect the absorption spectra. nii.ac.jp

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its elemental composition, and gain insights into its structure through fragmentation patterns. acs.org

For 2-Thiophenemethanamine, 5-(phenylmethyl)-, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₂H₁₃NS). The fragmentation of the molecular ion upon electron impact (EI-MS) would yield characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Fragmentation for C₁₂H₁₃NS

| m/z Value (Predicted) | Ion Structure | Description |

| 203 | [C₁₂H₁₃NS]⁺ | Molecular Ion (M⁺) |

| 112 | [C₅H₆NS]⁺ | Loss of the phenyl group ([M-C₆H₅]⁺) |

| 97 | [C₄H₅S]⁺ | Thienyl cation, a common fragment in thiophenes |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl (B1604629) group |

Analysis of thiophene derivatives by MS often reveals fragmentation pathways involving the rupture of the thiophene ring or the cleavage of bonds at the substituent positions. arkat-usa.orgresearchgate.net The presence of the molecular ion peak at the correct m/z and the expected isotopic pattern for sulfur would strongly support the identity of the synthesized compound. The absence of peaks corresponding to impurities would serve as an indicator of the sample's purity.

Chromatographic Techniques (HPLC, GC-MS) for Separation and Analysis

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. For a moderately polar compound like 2-Thiophenemethanamine, 5-(phenylmethyl)-, reversed-phase HPLC would be the method of choice. A nonpolar stationary phase (e.g., C18) would be used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A UV detector set to the λmax of the compound would monitor the column effluent, producing a chromatogram where the retention time is characteristic of the compound and the peak area is proportional to its concentration. This allows for the effective assessment of purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is suitable for volatile and thermally stable compounds. researchgate.net The sample is vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. nih.govresearchgate.net GC-MS analysis of thiophene derivatives in various matrices has been successfully used for their unequivocal assignment. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of Complexes and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a derivative of 2-Thiophenemethanamine, 5-(phenylmethyl)- can be grown as a single crystal of sufficient quality, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

The resulting crystal structure would confirm the connectivity of the atoms and reveal the conformation of the molecule, including the relative orientation of the thiophene and phenyl rings. This technique is particularly valuable in stereochemistry and for understanding packing forces and hydrogen bonding networks in the crystal lattice. nih.gov While no crystal structure for the specific title compound is reported, studies on related thiophene complexes demonstrate the power of this technique in providing unambiguous structural proof. nih.govweizmann.ac.il

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed molecular formula. For 2-Thiophenemethanamine, 5-(phenylmethyl)- (C₁₂H₁₃NS), a successful synthesis would be confirmed if the experimental values are within an acceptable margin of error (typically ±0.4%) of the theoretical values. This analysis provides crucial evidence for the compound's empirical formula and serves as a primary check of its purity.

Table 3: Theoretical Elemental Composition of 2-Thiophenemethanamine, 5-(phenylmethyl)-

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 70.89 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 6.45 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.89 |

| Sulfur | S | 32.06 | 1 | 32.06 | 15.77 |

| Total | 203.303 | 100.00 |

Q & A

Q. What are the recommended synthetic routes for 2-Thiophenemethanamine,5-(phenylmethyl)-, and what key parameters influence yield optimization?

- Methodological Answer : The synthesis typically involves functionalization of a thiophene scaffold. A plausible route begins with 2-thiophenemethanamine, introducing the 5-(phenylmethyl) substituent via alkylation or Friedel-Crafts acylation followed by reduction. Key parameters include:

- Catalyst Selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Temperature Control : Maintain 60–80°C to avoid side reactions like polymerization .

Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are most effective for characterizing 2-Thiophenemethanamine,5-(phenylmethyl)-, and how can data interpretation address structural ambiguities?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR resolves substituent positions on the thiophene ring (e.g., δ 2.8–3.2 ppm for -CH₂NH₂ and δ 4.0–4.5 ppm for benzyl -CH₂-). ¹³C NMR distinguishes aromatic carbons (thiophene vs. benzyl) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 218.0845 for C₁₂H₁₃NS) and fragments (e.g., loss of NH₂CH₂- group) .

- IR Spectroscopy : Identifies amine (-NH₂, ~3350 cm⁻¹) and thiophene C-S stretching (~700 cm⁻¹) .

Ambiguities in overlapping peaks (e.g., benzyl vs. thiophene protons) can be resolved via 2D NMR (COSY, HSQC).

Advanced Research Questions

Q. How does the electronic environment of the thiophene ring influence the reactivity of the methanamine group in 2-Thiophenemethanamine,5-(phenylmethyl)-, and what computational methods validate these interactions?

- Methodological Answer : The electron-rich thiophene ring (due to sulfur’s lone pairs) enhances nucleophilicity at the methanamine group. Computational methods include:

- Density Functional Theory (DFT) : Calculates charge distribution (e.g., higher electron density at C2 in thiophene) and Fukui indices to predict reactivity .

- Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic/electrophilic sites (e.g., amine group’s susceptibility to acylation) .

Experimental validation via Hammett plots (substituent effects on reaction rates) correlates with computational predictions.

Q. What strategies resolve contradictions in reported biological activity data for 2-Thiophenemethanamine derivatives, particularly regarding receptor binding affinities?

- Methodological Answer : Contradictions often arise from assay variability (e.g., receptor subtype selectivity, cell line differences). Strategies include:

- Standardized Assay Conditions : Use recombinantly expressed receptors (e.g., serotonin 5-HT₂A) in uniform cell lines .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., benzyl vs. alkyl groups) to isolate binding determinants .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., IC₅₀ values) to identify outliers due to solvent/DMSO interference .

Q. What are the thermodynamic stability profiles of 2-Thiophenemethanamine,5-(phenylmethyl)- under varying storage conditions, and how do degradation products impact pharmacological studies?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. The compound is prone to oxidation (amine to nitroso) and hydrolysis (thiophene ring opening) .

- Degradation Products : Identify via LC-MS (e.g., sulfoxide derivatives at m/z 234.08). These products may exhibit off-target activity (e.g., cytotoxicity in MTT assays) .

- Mitigation : Store under inert gas (N₂) at -20°C with desiccants. Add antioxidants (e.g., BHT) to formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.